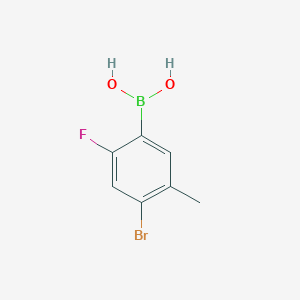

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Descripción general

Descripción

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a bromo-fluoro-methyl-substituted phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-methylphenyl lithium with boronic acid derivatives under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from commercially available precursors such as 4-bromo-2-fluoro-5-methylbenzene

Types of Reactions:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid derivatives.

Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

Solvents: Reactions are typically carried out in solvents such as toluene, tetrahydrofuran (THF), or water.

Temperature: Reactions are often conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

Biaryls: The primary products of Suzuki-Miyaura coupling reactions are biaryls, which are valuable intermediates in pharmaceuticals and materials science.

Phenols and Boronic Esters: Oxidation and esterification reactions yield phenols and boronic esters, respectively.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Role as an Intermediate

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, particularly cross-coupling reactions like the Suzuki–Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Cross-Coupling Reactions | Acts as an electrophile to form carbon-carbon bonds with aryl halides. |

| Building Block | Used to synthesize novel drug candidates targeting specific diseases. |

| Functional Materials | Contributes to the development of polymers and liquid crystals. |

Medicinal Chemistry

Drug Development

The compound is instrumental in the design and synthesis of potential drug candidates. Its derivatives have shown promise in targeting specific enzymes or receptors, particularly in the treatment of cancer and neurodegenerative disorders. The presence of bromine and fluorine substituents enhances the pharmacological properties, such as potency and metabolic stability .

Case Study: Inhibition of Protein-Protein Interactions

Recent studies have indicated that this compound can be incorporated into small molecule inhibitors designed to disrupt protein-protein interactions (PPIs). This modulation offers a promising strategy for therapeutic intervention, especially in diseases where PPIs play a critical role .

Material Science

Development of Functional Materials

In material science, this compound is utilized for preparing functional materials due to its unique electronic properties. It has applications in creating phosphorescent organic materials and other advanced materials used in electronics .

Biological Studies

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. This application underscores its versatility beyond synthetic chemistry into biological research, providing insights into cellular processes.

Mecanismo De Acción

The mechanism by which (4-Bromo-2-fluoro-5-methylphenyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then undergoes a coupling reaction with an aryl halide to form the final product.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, targeting the formation of biaryl compounds.

Organic Synthesis Pathways: It is involved in various synthetic pathways aimed at constructing complex organic molecules.

Comparación Con Compuestos Similares

5-Bromo-2-fluoro-4-methylphenylboronic acid: This compound is structurally similar but differs in the position of the bromo and fluoro substituents.

2-Fluoro-5-methoxyphenylboronic acid: Another related compound with a methoxy group instead of a methyl group.

Uniqueness: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of products it can form in cross-coupling reactions. Its ability to participate in various organic reactions makes it a valuable reagent in both research and industrial applications.

Actividad Biológica

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and features a boronic acid functional group. The presence of bromine and fluorine atoms enhances its electronic properties, making it suitable for various applications in drug discovery and development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : The boronic acid moiety can form reversible covalent bonds with specific functional groups on proteins, potentially disrupting detrimental PPIs critical in various diseases, including cancer and neurodegenerative disorders.

- Cell Cycle Modulation : Similar compounds have been shown to halt cell cycle progression at specific phases (e.g., G2/M phase), leading to growth inhibition in cancer cells .

- Anticancer Properties : Boronic acids are recognized for their ability to interfere with cellular signaling pathways, which may contribute to their anticancer effects. For instance, they can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death .

Case Studies

- Antitumor Activity : Research indicates that boronic acids can exhibit selective toxicity towards cancer cells. For example, compounds similar to this compound have been identified as lead compounds in breast cancer treatment due to their ability to induce apoptosis in malignant cells .

- Biofilm Inhibition : Some boronic acids have demonstrated efficacy in inhibiting biofilm formation by pathogens like Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .

- Drug Development Applications : The compound serves as an intermediate in synthesizing novel drug candidates targeting specific enzymes or receptors, showcasing its versatility in medicinal chemistry.

Propiedades

IUPAC Name |

(4-bromo-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFBYUHHOMKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716579 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677777-57-0 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.